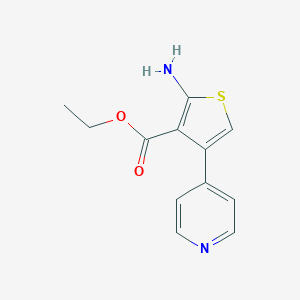
2-フルオロ-3,5-ジメチルピリジン
概要
説明
2-Fluoro-3,5-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is characterized by the presence of a fluorine atom at the second position and two methyl groups at the third and fifth positions on the pyridine ring.
科学的研究の応用
2-Fluoro-3,5-dimethylpyridine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique electronic properties and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethylpyridine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-3,5-dimethylpyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Fluoro-3,5-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst are employed.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-amino-3,5-dimethylpyridine or 2-thio-3,5-dimethylpyridine.
Electrophilic Substitution: Products like 2-fluoro-3,5-dimethyl-4-nitropyridine or 2-fluoro-3,5-dimethyl-4-sulfonylpyridine.
作用機序
The mechanism of action of 2-Fluoro-3,5-dimethylpyridine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity or receptor binding, making it a valuable tool in medicinal chemistry .
類似化合物との比較
2-Fluoropyridine: Lacks the methyl groups, resulting in different reactivity and applications.
3,5-Dimethylpyridine: Lacks the fluorine atom, leading to different electronic properties and reactivity.
2,6-Difluoropyridine: Contains an additional fluorine atom, which further alters its chemical properties.
Uniqueness: 2-Fluoro-3,5-dimethylpyridine is unique due to the combined presence of fluorine and methyl groups, which impart distinct electronic and steric effects. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from its analogs .
特性
IUPAC Name |
2-fluoro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJWROWEHMDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548563 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111887-71-9 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)









